3-bromo-N-(3-isopropylphenyl)benzamide
Description
3-Bromo-N-(3-isopropylphenyl)benzamide is a benzamide derivative characterized by a bromine substituent at the 3-position of the benzoyl group and an isopropyl-substituted phenylamine moiety. This compound belongs to a class of bioactive molecules frequently explored for pharmaceutical applications, including kinase inhibition and apoptosis induction.
Properties
Molecular Formula |
C16H16BrNO |
|---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
3-bromo-N-(3-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16BrNO/c1-11(2)12-5-4-8-15(10-12)18-16(19)13-6-3-7-14(17)9-13/h3-11H,1-2H3,(H,18,19) |
InChI Key |
QRJFZBJEVYUBIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Halogen Position : Bromine at the 3-position (as in 3-bromo-N-(3-isopropylphenyl)benzamide) is common in bioactive derivatives, while 2-bromo analogs (e.g., 2-bromo-N-(3-fluorophenyl)benzamide) are studied for crystallographic properties .
- Aniline Modifications : Replacing the 3-isopropylphenyl group with heterocycles (e.g., indazole in ) enhances kinase inhibitory activity, suggesting that the isopropylphenyl moiety may optimize steric bulk for target binding.
Derivatives with Modified Side Chains
Key Observations :
- Aliphatic Side Chains: Compounds like 3-bromo-N-[3-(tert-butylamino)propyl]benzamide are used as intermediates, with tert-butyl groups enhancing lipophilicity .
- Aromatic/Trifluoromethyl Additions : Introducing trifluoromethyl groups (e.g., ) improves metabolic stability and target affinity, a strategy leveraged in antiviral drug design.
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